molecular formula C9H6ClNO4 B2665990 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride CAS No. 1909313-31-0

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2665990
CAS No.: 1909313-31-0
M. Wt: 227.6
InChI Key: RMONHQFZTZXYBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes under acidic conditions to form the pyrano[2,3-c]pyridine core . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of controlled reaction conditions, such as temperature and pH, and the employment of efficient purification techniques like recrystallization . The scalability of the process is crucial for producing the compound in large quantities for various applications.

Mechanism of Action

The mechanism of action of 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyridine derivatives and related heterocyclic compounds such as quinolinyl-pyrazoles and 4-oxo-6-styryl-4H-pyran-2-carbonitriles .

Uniqueness

4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-oxopyrano[2,3-c]pyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4.ClH/c11-6-3-7(9(12)13)14-8-4-10-2-1-5(6)8;/h1-4H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMONHQFZTZXYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(O2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-31-0
Record name 4-oxo-4H-pyrano[2,3-c]pyridine-2-carboxylic acid hydrochloride
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